5-methoxy-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide
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Overview
Description
5-methoxy-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide is a complex organic compound featuring an indole core substituted with a methoxy group, a methyl group, and a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation, often using methyl iodide and a base such as potassium carbonate.
Attachment of the Triazolopyridine Moiety: This step involves the formation of the triazolopyridine ring, which can be achieved through a cyclization reaction involving appropriate precursors like enaminonitriles and benzohydrazides under microwave irradiation.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The indole and triazolopyridine rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for understanding cellular processes.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development, particularly in oncology and neurology .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 5-methoxy-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide
- 5-methoxy-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide
- 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide
Uniqueness
The presence of the 5-methoxy group and the triazolopyridine moiety distinguishes 5-methoxy-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide from its analogs. These functional groups enhance its binding affinity and specificity towards certain molecular targets, potentially leading to improved therapeutic efficacy and reduced side effects.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential advancements in medicinal chemistry and therapeutic development.
Properties
Molecular Formula |
C18H17N5O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-methoxy-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-3-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-22-11-14(13-9-12(25-2)6-7-15(13)22)18(24)19-10-17-21-20-16-5-3-4-8-23(16)17/h3-9,11H,10H2,1-2H3,(H,19,24) |
InChI Key |
KVMMITCXPXDSMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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